

# 1-(3-Fluorophenyl)cyclopropanecarboxylic acid chemical structure and properties

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## Compound of Interest

**Compound Name:** 1-(3-Fluorophenyl)cyclopropanecarboxylic acid

**Cat. No.:** B1336331

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## An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is a synthetic organic compound featuring a cyclopropane ring and a fluorophenyl group. This unique combination of a strained aliphatic ring and an electron-withdrawing aromatic moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and acidity, and influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**.

### Chemical Structure and Properties

The chemical structure of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** consists of a cyclopropane ring with a carboxylic acid group and a 3-fluorophenyl group attached to the same carbon atom.

#### Chemical Identifiers

Identifier	Value
IUPAC Name	<b>1-(3-fluorophenyl)cyclopropane-1-carboxylic acid</b>
CAS Number	248588-33-2
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>
Molecular Weight	180.18 g/mol
SMILES	<chem>C1CC1(C(=O)O)C2=CC(=CC=C2)F</chem>

| InChI | InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |

#### Physicochemical Properties

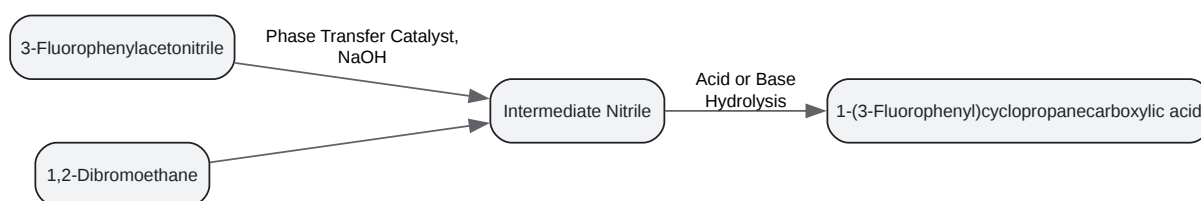
A summary of the available physicochemical data for **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is presented below. It is important to note that some of these values are predicted from computational models due to the limited availability of experimental data in the public domain.

Property	Value	Source
Physical State	White to off-white solid.[1]	Predicted
Melting Point	Not available	-
Boiling Point	314.3 °C (Predicted).[1]	Predicted
pKa	4.11 (Predicted).[1]	Predicted
Density	1.361 g/cm <sup>3</sup> (Predicted).[1]	Predicted
logP	1.8	Calculated
Solubility	No experimental data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	-

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for the preparation of analogous 1-arylcyclopropanecarboxylic acids. A common approach involves the cyclopropanation of an appropriate precursor followed by hydrolysis.

### Proposed Synthetic Pathway



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Figure 1: Proposed synthesis of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**.

### Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from the synthesis of similar cyclopropanecarboxylic acid derivatives and would require optimization for this specific compound.

- **Cyclopropanation:** To a stirred solution of 3-fluorophenylacetonitrile in a suitable organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide. Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude intermediate nitrile, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile.
- **Hydrolysis:** The crude nitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
  - **Acidic Hydrolysis:** The nitrile is refluxed in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.
  - **Basic Hydrolysis:** The nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a strong acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**.

## Potential Biological Activities and Signaling Pathways

While there are no specific studies on the biological activity of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**, the structural motifs present in the molecule suggest potential areas for investigation.

### Anti-Inflammatory Potential:

Compounds containing a fluorophenyl group are known to exhibit anti-inflammatory properties. The mechanism of action for such compounds often involves the modulation of key inflammatory signaling pathways. It is plausible that **1-(3-**

**Fluorophenyl)cyclopropanecarboxylic acid** could interact with components of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- $\kappa$ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF- $\kappa$ B pathway can lead to a reduction in the inflammatory response.

Figure 2: Potential modulation of the NF- $\kappa$ B signaling pathway.

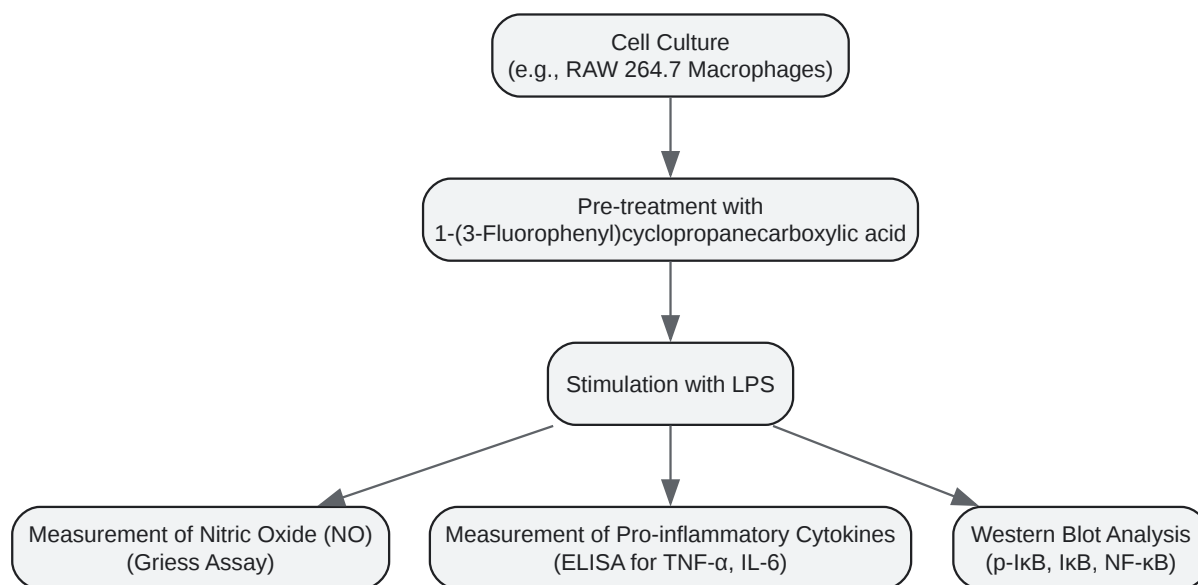
### Other Potential Activities:

The cyclopropane ring is a feature of many biologically active compounds and can confer unique pharmacological properties. Derivatives of cyclopropanecarboxylic acid have been explored for a variety of therapeutic applications, including as antiviral and antimicrobial agents. The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which may be favorable for binding to a particular enzyme or receptor.

## Experimental Protocols for Biological Assays

To evaluate the potential anti-inflammatory activity of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**, a series of in vitro experiments can be conducted.

### Workflow for In Vitro Anti-Inflammatory Screening



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Figure 3: Workflow for assessing in vitro anti-inflammatory effects.

#### Detailed Methodologies

- Cell Culture: Murine macrophage cell line RAW 264.7 can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Griess Assay for Nitric Oxide (NO) Production:
  - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** for 1 hour.
  - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
  - Collect the cell culture supernatant.

- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.
- Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
  - Follow the same cell seeding, pre-treatment, and stimulation protocol as for the Griess assay.
  - Collect the cell culture supernatant.
  - Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis for NF- $\kappa$ B Pathway Proteins:
  - Seed RAW 264.7 cells in a 6-well plate.
  - After pre-treatment and LPS stimulation for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.
  - Determine the protein concentration using a BCA protein assay.
  - Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with primary antibodies against phosphorylated I $\kappa$ B $\alpha$  (p-I $\kappa$ B $\alpha$ ), total I $\kappa$ B $\alpha$ , and NF- $\kappa$ B p65 overnight at 4°C.
  - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

**1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique structural features suggest possible biological activities, particularly as an anti-inflammatory agent through the modulation of the NF- $\kappa$ B signaling pathway. The synthetic route to this compound is plausible based on established chemical methodologies. This technical guide provides a foundational understanding of its chemical and physical properties and outlines a clear path for future research into its biological effects. Further experimental studies are warranted to confirm the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule.

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## References

- 1. 248588-33-2 CAS MSDS (1-(3-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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